3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one
Overview
Description
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of Schiff bases, which are known for their diverse biological activities and applications in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one typically involves the condensation of 3-hydroxy-4-formyl-1,2-dihydropyrrol-5-one with aniline in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one.
Reduction: Formation of 3-hydroxy-4-(phenylaminomethyl)-1,2-dihydropyrrol-5-one.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one is primarily attributed to its ability to form stable complexes with metal ions. This interaction can modulate the activity of metal-dependent enzymes or disrupt metal homeostasis in biological systems. The Schiff base moiety also allows for the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share a similar hydroxyl and carbonyl functional group arrangement and are known for their biological activities.
Benzoxazoles: These heterocyclic compounds have similar structural features and applications in medicinal chemistry.
Indole Derivatives: Indoles are another class of heterocycles with significant biological and pharmacological properties.
Uniqueness
3-Hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one is unique due to its specific combination of a Schiff base and a dihydropyrrolone ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-hydroxy-4-(phenyliminomethyl)-1,2-dihydropyrrol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-13-11(15)9(10)6-12-8-4-2-1-3-5-8/h1-6,14H,7H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGHKAYISUXHGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)N1)C=NC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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